Diphenylcarbazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

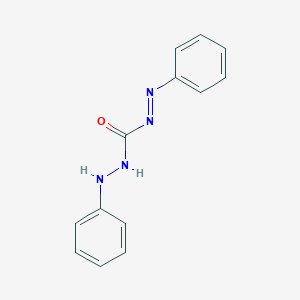

1-anilino-3-phenyliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAHZCOKGWUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060225 | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red solid; [Merck Index] Orange powder; [MSDSonline] | |

| Record name | Diphenylcarbazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-62-5, 119295-40-8, 119295-41-9 | |

| Record name | Diphenylcarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylcarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLCARBAZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYLCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Diphenylcarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylcarbazone (C₁₃H₁₂N₄O) is an organic compound widely utilized in analytical chemistry as an indicator for mercurimetric titrations and as a chromogenic reagent for the spectrophotometric determination of various metal ions, most notably mercury. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structure, solubility, and spectral characteristics. Detailed experimental protocols for its synthesis, property determination, and analytical applications are presented to facilitate its effective use in a laboratory setting. Furthermore, this guide visualizes key processes involving this compound, such as its tautomeric equilibrium and its application in analytical workflows, through Graphviz diagrams.

Chemical Properties

This compound, systematically named 1,5-diphenylcarbazone (B7855421), is a derivative of carbazone. Its chemical reactivity is largely dictated by the presence of the azo (-N=N-) and hydrazone (-NH-N=C<) functional groups, which are involved in its characteristic color-forming reactions with metal ions.

1.1. Structure and Tautomerism

This compound exists in a tautomeric equilibrium between its keto and enol forms.[1] The enol form is capable of deprotonation to form a resonance-stabilized anion, which is crucial for its ability to chelate with metal ions. This equilibrium is influenced by the solvent's polarity.[2][3]

1.2. Complexation with Metal Ions

The deprotonated enol form of this compound acts as a bidentate ligand, forming intensely colored complexes with various metal ions, including mercury(II), chromium(III), and copper(II).[4][5] The formation of a violet-blue complex with excess mercuric ions is the basis for its use as an indicator in mercurimetry.[6][7] The reaction with mercury(II) ions is highly sensitive, allowing for the spectrophotometric determination of mercury at trace levels.[8]

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₄O |

| Molecular Weight | 240.26 g/mol [9] |

| Appearance | Orange to yellow-orange crystalline powder or needles[4] |

| Melting Point | 153-158 °C (with decomposition) |

| Boiling Point | Not available |

| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform, and benzene[4][5] |

| pKa (predicted) | 9.83 ± 0.43 |

| UV-Vis λmax (Hg²⁺ complex) | ~540 nm[8] |

Spectral Properties

3.1. UV-Visible Spectroscopy

In solution, this compound exhibits characteristic absorption in the UV-visible region. Upon complexation with metal ions, a significant bathochromic shift is observed. The this compound-mercury(II) complex, for instance, has a maximum absorbance at approximately 540 nm, which allows for its quantitative determination.[8]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to hydrogen bonding.[10]

-

C=O stretching (keto form): A strong absorption band around 1670-1700 cm⁻¹.[10]

-

C=N and N=N stretching: Bands in the 1500-1650 cm⁻¹ region.

-

Aromatic C-H and C=C stretching: Multiple bands characteristic of the phenyl rings.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals corresponding to the aromatic protons and carbons of the two phenyl rings, as well as signals for the N-H protons. The exact chemical shifts and coupling constants are dependent on the solvent and the predominant tautomeric form.

Experimental Protocols

4.1. Synthesis of this compound

This compound is typically synthesized by the oxidation of 1,5-diphenylcarbazide (B1670730).[11]

Objective: To synthesize 1,5-diphenylcarbazone from 1,5-diphenylcarbazide.

Materials:

-

1,5-diphenylcarbazide

-

Ethanol

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Nitric acid (3M) or glacial acetic acid

-

Beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel, and filter paper

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a known quantity of crude 1,5-diphenylcarbazide (which may be a mixture with this compound) in warm ethanol.

-

Prepare an aqueous solution of sodium carbonate and add it to the ethanolic solution of the starting material.

-

Cool the alkaline solution and extract it multiple times with diethyl ether to remove unreacted diphenylcarbazide. Discard the ether layers.

-

Acidify the remaining aqueous alkaline solution with 3M nitric acid or glacial acetic acid until the precipitation of this compound is complete.

-

Collect the orange-red precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water and air-dry it.

-

Store the purified this compound in a dark container to prevent photochemical degradation.

4.2. Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.[12][13][14][15]

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil)

-

Thermometer

Procedure:

-

Load a small amount of the dry, powdered this compound into the open end of a capillary tube to a height of 2-3 mm.

-

Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[13]

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer in a Thiele tube setup.[14]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

Repeat the determination with a fresh sample to ensure accuracy.

4.3. Spectrophotometric Determination of Mercury(II)

Objective: To determine the concentration of mercury(II) ions in an aqueous sample using this compound.[8]

Materials:

-

Standard solution of mercury(II)

-

This compound solution (e.g., 0.001 M in ethanol)

-

Nitric acid (for pH adjustment)

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of mercury(II) of known concentrations in volumetric flasks.

-

To each standard, add a specific volume of the this compound solution and adjust the pH to the optimal range (typically 2.5-4) using nitric acid.[8]

-

Allow the color to develop for a consistent period (e.g., 15 minutes).[8]

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (~540 nm) against a reagent blank.

-

Plot a calibration curve of absorbance versus mercury(II) concentration.

-

-

Analysis of Unknown Sample:

-

Take a known volume of the sample containing an unknown concentration of mercury(II).

-

Treat the sample in the same manner as the standards (add this compound solution, adjust pH, and allow for color development).

-

Measure the absorbance of the sample solution at ~540 nm.

-

Determine the concentration of mercury(II) in the sample by interpolating its absorbance on the calibration curve.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is an irritant to the eyes, skin, and respiratory system. In case of contact, flush the affected area with plenty of water. Store in a cool, dry, and well-ventilated area away from sources of ignition and light.

Conclusion

This compound is a versatile organic compound with well-defined chemical and physical properties that make it an invaluable reagent in analytical chemistry. Its ability to form intensely colored complexes with metal ions, particularly mercury, allows for sensitive and accurate quantitative analysis. The experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and application of this compound in a research or industrial laboratory setting. A thorough understanding of its properties and adherence to proper handling procedures are essential for its effective and safe utilization.

References

- 1. rubingroup.org [rubingroup.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. nemi.gov [nemi.gov]

- 7. scribd.com [scribd.com]

- 8. sibran.ru [sibran.ru]

- 9. This compound, 25 g, CAS No. 538-62-5 | Metal Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 10. researchgate.net [researchgate.net]

- 11. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. westlab.com [westlab.com]

An In-depth Technical Guide to Diphenylcarbazone: Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diphenylcarbazone, a versatile chemical compound widely utilized in analytical chemistry. It details its molecular structure, chemical formula, physicochemical properties, and core applications, with a focus on its role as a sensitive reagent for the determination of various metal ions.

Molecular Structure and Chemical Formula

This compound, systematically named 1-anilino-3-phenyliminourea, is an organic compound belonging to the carbazone group.[1] It is characterized by two phenyl groups attached to a carbazone moiety.[2] The presence of the hydrazone functional group is central to its reactivity, particularly its ability to form stable, colored complexes with metal ions.[2]

The molecular formula for this compound is C₁₃H₁₂N₄O .[1][2][3][4][5]

Structural Formula:

Caption: Reaction pathway for the detection of Cr(VI) using diphenylcarbazide.

Caption: Experimental workflow for spectrophotometric metal ion determination.

References

An In-depth Technical Guide to the Synthesis of 1,5-Diphenylcarbazone for Researchers and Drug Development Professionals

Introduction

1,5-Diphenylcarbazone (B7855421) is a versatile chemical compound widely utilized in analytical chemistry as a sensitive indicator for the quantification of various metal ions, most notably chromium and mercury. Its ability to form distinctly colored complexes with these metals makes it an invaluable reagent in environmental monitoring, clinical diagnostics, and industrial quality control. In the realm of drug development, derivatives of 1,5-diphenylcarbazone are explored for their potential therapeutic properties. This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,5-diphenylcarbazone, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers and scientists in its preparation.

Core Synthesis Pathway: From Phenylhydrazine (B124118) to 1,5-Diphenylcarbazone

The most prevalent and historically significant method for synthesizing 1,5-diphenylcarbazone involves a two-step process. The initial step is the synthesis of the precursor molecule, 1,5-diphenylcarbazide (B1670730), which is then subsequently oxidized to yield the final product, 1,5-diphenylcarbazone.

Step 1: Synthesis of 1,5-Diphenylcarbazide

The classical and most widely adopted method for the preparation of 1,5-diphenylcarbazide is the condensation reaction between phenylhydrazine and urea (B33335).[1] This reaction proceeds via a nucleophilic attack of phenylhydrazine on the carbonyl carbon of urea, followed by the elimination of ammonia.[1]

Reaction Scheme: Phenylhydrazine and Urea to 1,5-Diphenylcarbazide

Caption: Synthesis of 1,5-Diphenylcarbazide from Phenylhydrazine and Urea.

Step 2: Oxidation of 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone

1,5-Diphenylcarbazide can be readily oxidized to 1,5-diphenylcarbazone.[2] This oxidation can be achieved through various methods, including exposure to atmospheric oxygen and light, or more controllably, through the use of chemical oxidizing agents.[2][3] In the context of its use as an indicator, for instance in the detection of hexavalent chromium (Cr(VI)), the oxidation is a key part of the reaction mechanism where Cr(VI) is reduced to Cr(III) as it oxidizes the diphenylcarbazide to diphenylcarbazone.[4][5] The resulting 1,5-diphenylcarbazone then forms a colored complex with the Cr(III) ions.[4]

Reaction Scheme: Oxidation to 1,5-Diphenylcarbazone

Caption: Oxidation of 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1,5-diphenylcarbazide and its subsequent oxidation to 1,5-diphenylcarbazone.

Protocol 1: Synthesis of 1,5-Diphenylcarbazide

This protocol is based on the classical reaction of phenylhydrazine and urea.

Materials and Equipment:

-

Phenylhydrazine

-

Urea

-

Xylene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine phenylhydrazine and urea in a 2:1 molar ratio.

-

Add a suitable volume of xylene to the flask to act as a solvent.

-

Heat the mixture to reflux with continuous stirring. The reaction is typically maintained at reflux for an extended period, around 32 hours, to ensure completion.[1]

-

After the reflux period, allow the reaction mixture to cool to room temperature and then let it stand overnight.[1]

-

The crude 1,5-diphenylcarbazide will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

For purification, recrystallize the crude 1,5-diphenylcarbazide from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected yield of the pure white crystalline product is high, potentially reaching up to 96%.[2]

Protocol 2: Oxidation of 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone

This protocol describes a controlled chemical oxidation of 1,5-diphenylcarbazide.

Materials and Equipment:

-

1,5-Diphenylcarbazide

-

Potassium dichromate (K₂Cr₂O₇) or other suitable oxidizing agent

-

Dilute sulfuric acid

-

Ethanol

-

Beakers

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of 1,5-diphenylcarbazide in ethanol in a beaker.

-

In a separate beaker, prepare a solution of the oxidizing agent, for example, a stoichiometric amount of potassium dichromate in dilute sulfuric acid.

-

Slowly add the oxidizing agent solution to the stirred solution of 1,5-diphenylcarbazide at room temperature. The solution will typically change color, indicating the formation of the oxidized product.

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the oxidation is complete.

-

The reaction mixture can be worked up by extraction. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) to a separatory funnel containing the reaction mixture.

-

Shake the funnel vigorously and then allow the layers to separate. The organic layer containing the 1,5-diphenylcarbazone is collected.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1,5-diphenylcarbazone.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Experimental Workflow: Synthesis of 1,5-Diphenylcarbazone

Caption: Overall experimental workflow for the synthesis of 1,5-Diphenylcarbazone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of 1,5-diphenylcarbazide and its properties.

Table 1: Synthesis of 1,5-Diphenylcarbazide - Reaction Parameters

| Parameter | Classical Method | Modern Catalytic Method |

| Reactants | Phenylhydrazine, Urea | Phenylhydrazine, Urea |

| Solvent | Xylene | Ethanol-acetic acid (95:5) |

| Catalyst | None | p-Toluenesulfonic acid (1-3 mol%) |

| Temperature | 110-160°C (Reflux)[1] | 80-100°C[1] |

| Reaction Time | ~32 hours[1] | Shorter reaction times |

| Yield | Up to 96%[1][2] | 88-95%[1] |

Table 2: Physicochemical Properties of 1,5-Diphenylcarbazide and 1,5-Diphenylcarbazone

| Property | 1,5-Diphenylcarbazide | 1,5-Diphenylcarbazone |

| Molecular Formula | C₁₃H₁₄N₄O[1] | C₁₃H₁₂N₄O |

| Molecular Weight | 242.28 g/mol [1] | 240.26 g/mol |

| Appearance | White crystalline solid[2] | Orange to brownish-orange crystalline powder |

| Melting Point | 170-175 °C[2] | ~157 °C |

| Solubility | Scarcely soluble in water; soluble in acetone, hot ethanol, acetic acid[2] | Poorly soluble in water; soluble in ethanol, chloroform, benzene |

Conclusion

The synthesis of 1,5-diphenylcarbazone is a well-established process that primarily relies on the oxidation of its precursor, 1,5-diphenylcarbazide. The classical synthesis of 1,5-diphenylcarbazide from phenylhydrazine and urea offers high yields, although it requires long reaction times and high temperatures. Modern advancements have introduced catalytic methods that can improve reaction conditions. The subsequent oxidation to 1,5-diphenylcarbazone can be achieved through various means, providing flexibility to the researcher. This guide has provided detailed protocols and comparative data to facilitate the successful and efficient synthesis of 1,5-diphenylcarbazone for its diverse applications in research and development. Careful attention to purification steps is crucial for obtaining a high-purity product suitable for sensitive analytical applications.

References

- 1. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]

- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 3. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]

- 4. journal.gnest.org [journal.gnest.org]

- 5. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Diphenylcarbazone-Metal Ion Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reaction mechanism of diphenylcarbazone with various metal ions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the coordination chemistry, analytical applications, and experimental considerations of this versatile chromogenic agent.

Introduction to this compound and its Metal Complexes

This compound (DPC) is an organic compound that serves as a highly effective chelating agent and colorimetric indicator for a multitude of metal ions.[1] Its utility stems from its ability to form intensely colored complexes with metals, a property that has been widely exploited in analytical chemistry for the spectrophotometric determination of trace metal concentrations.[2][3] The reaction is particularly noted for its sensitivity in detecting metals such as chromium, mercury, copper, and zinc.

The formation of these stable metal complexes is contingent upon several factors, including the pH of the solution, the nature of the metal ion, and the presence of interfering substances. Understanding the underlying reaction mechanism is paramount for optimizing analytical methods and for the potential application of these complexes in various fields, including environmental monitoring and pharmaceutical analysis.

The Core Reaction Mechanism: Keto-Enol Tautomerism and Chelation

The chelating ability of this compound is intrinsically linked to its keto-enol tautomerism. In solution, this compound exists in equilibrium between its keto and enol forms. It is the enol tautomer that actively participates in the chelation of metal ions.

The reaction mechanism can be generalized as follows:

-

Tautomerization: this compound undergoes a tautomeric shift from its more stable keto form to the reactive enol form. This equilibrium can be influenced by the solvent and pH.

-

Deprotonation: In the presence of a metal ion and under appropriate pH conditions, the hydroxyl group of the enol form deprotonates.

-

Chelation: The deprotonated enol form of this compound then acts as a bidentate ligand, coordinating with the metal ion through the oxygen of the hydroxyl group and one of the azo nitrogen atoms. This results in the formation of a stable, colored chelate ring structure.[4]

The stoichiometry of the resulting complex is frequently observed to be 1:2 (metal:ligand), particularly with divalent metal ions.[5]

A notable application of this mechanism is in the determination of hexavalent chromium (Cr(VI)). In this specific case, diphenylcarbazide is first oxidized by Cr(VI) to this compound. The newly formed this compound then reacts with the resulting trivalent chromium (Cr(III)) to produce the characteristic violet-colored complex.[6][7]

Quantitative Data on this compound-Metal Complexes

The stability and spectral characteristics of this compound-metal complexes are crucial for their analytical applications. The following tables summarize key quantitative data for several common metal ions.

Table 1: Stability Constants of this compound-Metal Complexes

| Metal Ion | Log K₁ | Log K₂ | Experimental Conditions |

| Cu(II) | 11.20 | 9.80 | 50% (v/v) aqueous dioxane |

| Ni(II) | 9.95 | 8.75 | 50% (v/v) aqueous dioxane |

| Zn(II) | 8.85 | 7.90 | 50% (v/v) aqueous dioxane |

| Mg(II) | 5.50 | 4.60 | 50% (v/v) aqueous dioxane |

| Co(II) | ~7 (Conditional) | - | 50% aqueous acetone |

Note: Stability constants can vary significantly with experimental conditions such as solvent composition, ionic strength, and temperature.[2]

Table 2: Molar Absorptivity and λmax of this compound-Metal Complexes

| Metal Ion | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (nm) | Solvent |

| Zn(II) | 70,000 - 77,500 | 520-525 | 50% aqueous acetone |

| Ni(II) | 70,000 - 77,500 | 520-525 | 50% aqueous acetone |

| Co(II) | 70,000 - 77,500 | 520-525 | 50% aqueous acetone |

| Cr(III) | 40,000 | 540 | Acidic aqueous solution |

| Cu(II) | - | 550 | Benzene |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the spectrophotometric determination of selected metal ions.

Synthesis of this compound

This compound is synthesized through the oxidation of its precursor, 1,5-diphenylcarbazide (B1670730).

Materials:

-

1,5-Diphenylcarbazide

-

3% Hydrogen peroxide

-

Ethanolic potassium hydroxide (B78521) solution

-

Hydrochloric acid

-

Sodium carbonate

-

Ethanol

-

Ether

Procedure:

-

Oxidation: Crude 1,5-diphenylcarbazide is oxidized using a 3% hydrogen peroxide solution in an alcoholic potassium hydroxide medium.[1]

-

Neutralization and Recrystallization: The reaction mixture is neutralized, leading to the precipitation of a red-orange mixture of this compound and unreacted diphenylcarbazide. This mixture is then recrystallized.[1]

-

Purification: To obtain pure this compound, the recrystallized product is treated with sodium carbonate in hot ethanol. The unreacted diphenylcarbazide is extracted with ether. The aqueous solution containing the sodium salt of this compound is then acidified with hydrochloric acid, causing the precipitation of pure, red this compound powder.[1]

Spectrophotometric Determination of Chromium (VI)

Principle: Hexavalent chromium reacts with diphenylcarbazide in an acidic solution to form a red-violet complex, the absorbance of which is measured spectrophotometrically.[8]

Reagents:

-

Diphenylcarbazide Solution (0.2% w/v): Dissolve 0.2 g of diphenylcarbazide in 100 mL of isopropyl alcohol. This solution should be stored in a cool, dark place and discarded if it turns brown.[8]

-

Sulphuric Acid (50% v/v): Carefully add 50 mL of concentrated sulphuric acid to 50 mL of deionized water with constant stirring and cooling.

-

Phosphoric Acid (85%)

Procedure:

-

Sample Preparation: Take a known volume of the water sample (e.g., 25 mL) in a volumetric flask.

-

Acidification: Add 5 mL of 50% sulphuric acid.[8]

-

Dilution and Complexation: Dilute to approximately 40 mL with deionized water. Add 1 mL of phosphoric acid and mix well. Then, add 2 mL of the diphenylcarbazide solution, mix thoroughly, and allow the solution to stand for 5 minutes for color development.[8]

-

Final Dilution: Make up the volume to 50 mL with deionized water.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm against a reagent blank prepared in the same manner but using deionized water instead of the sample.

-

Calibration: Prepare a series of standard chromium solutions of known concentrations and follow the same procedure to construct a calibration curve of absorbance versus concentration. The concentration of chromium in the sample can then be determined from this curve.

Spectrophotometric Determination of Copper (II)

Principle: Copper(II) ions react with this compound in a suitable solvent to form a colored complex that can be measured spectrophotometrically. The reaction may involve the in-situ oxidation of diphenylcarbazide to this compound by Cu(II).

Procedure (General Outline):

-

Sample Preparation: A known volume of the sample containing copper is taken.

-

pH Adjustment: The pH of the solution is adjusted to the optimal range for complex formation.

-

Reagent Addition: A solution of diphenylcarbazide or this compound in a suitable organic solvent (e.g., benzene) is added.

-

Extraction: The copper-diphenylcarbazone complex is extracted into the organic phase.

-

Spectrophotometric Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorbance (around 550 nm).

-

Calibration: A calibration curve is prepared using standard copper solutions to determine the concentration in the unknown sample.

Spectrophotometric Determination of Zinc (II)

Principle: Zinc(II) forms a colored complex with this compound, which can be determined spectrophotometrically.

Procedure (General Outline):

-

Sample Preparation: A known volume of the sample containing zinc is taken.

-

pH Adjustment: The pH of the solution is adjusted to the optimal range for the formation of the zinc-diphenylcarbazone complex.

-

Reagent Addition: A solution of this compound is added.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (typically between 520-525 nm).[5]

-

Calibration: The zinc concentration is determined by comparing the absorbance to a calibration curve prepared from standard zinc solutions.

Interferences

The spectrophotometric determination of metals with this compound can be subject to interference from other metal ions that also form colored complexes with the reagent. Common interfering ions include Fe(III), V(V), and Mo(VI).[9] The extent of interference is dependent on the specific metal being analyzed and the experimental conditions.

Strategies to Mitigate Interference:

-

pH Control: By carefully controlling the pH of the solution, it is sometimes possible to selectively form the complex of the target metal ion while minimizing the formation of interfering complexes.

-

Masking Agents: The addition of masking agents can form stable, colorless complexes with interfering ions, preventing them from reacting with this compound.

-

Separation Techniques: Prior separation of the target metal ion from interfering ions can be achieved through techniques such as solvent extraction or solid-phase extraction.[9]

Conclusion

The reaction of this compound with metal ions is a complex process governed by keto-enol tautomerism and the principles of coordination chemistry. This reaction forms the basis of sensitive and widely used spectrophotometric methods for the determination of various metals. A thorough understanding of the reaction mechanism, the factors influencing complex stability, and potential interferences is essential for the development of robust and accurate analytical procedures. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and its metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.beloit.edu [chemistry.beloit.edu]

- 5. Contribution to the Complex-Formation of this compound with cations. Complexes of Zinc, Nickel, and Cobalt | Semantic Scholar [semanticscholar.org]

- 6. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lovibond.com [lovibond.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Diphenylcarbazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylcarbazone (C₁₃H₁₂N₄O), a crystalline powder ranging in color from orange to red, is an organic compound widely utilized in analytical chemistry.[1][2][3][4][5][6] Its primary application lies in its ability to form distinctly colored complexes with various metal ions, making it an invaluable colorimetric reagent and indicator for detecting heavy metals such as mercury, chromium, lead, and cadmium.[2][3][7] Understanding the solubility of this compound in different organic solvents is critical for its effective use in these applications, as well as in potential pharmaceutical formulations where it may act as a stabilizing agent.[8] This guide provides a detailed overview of its solubility profile, experimental protocols for solubility determination, and the logical workflow of its application in metal ion detection.

Solubility Profile of this compound

This compound's solubility is a key factor in its application. It is generally characterized by good solubility in several organic solvents and poor solubility in water.[1][2][3][4] A summary of its solubility in various solvents is presented in the table below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Source(s) |

| Ethanol | Soluble / Dissolves Well | [1][2][3][4] |

| Acetone | Soluble | [2][3][5][6][9][10] |

| Chloroform | Soluble / Dissolves Well | [1][2][4][5][6] |

| Benzene | Soluble / Dissolves Well | [1][2][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][9] |

| Methanol | Slightly Soluble | [9] |

| Glacial Acetic Acid | Soluble | [7][11] |

| Water | Insoluble / Poor / Practically Insoluble | [1][2][3][4][5][6][12] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on standard laboratory procedures for solubility testing.[13][14][15]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific organic solvent.

Materials:

-

This compound powder

-

Selected organic solvents (e.g., ethanol, acetone)

-

Analytical balance

-

Glass test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled water bath or incubator (set to 37°C)

-

Pipettes and graduated cylinders

Procedure:

-

Preparation of Stock Solutions:

-

Begin by preparing a high-concentration stock of the test chemical. For instance, weigh approximately 10 mg of this compound into a glass tube.

-

Add a small volume of the chosen solvent (e.g., 0.5 mL) to achieve a starting concentration (e.g., 20 mg/mL).[13]

-

-

Solubilization Process:

-

Enhanced Solubilization Techniques:

-

Step-wise Dilution:

-

If the this compound does not dissolve at the initial high concentration, increase the volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).[13]

-

Repeat the solubilization process (steps 2 and 3) at this lower concentration.[13]

-

Continue this step-wise dilution until the this compound fully dissolves.

-

-

Observation and Documentation:

-

A compound is considered "soluble" if the resulting solution is clear, with no signs of cloudiness or precipitation upon visual inspection.[13]

-

Record the concentration at which the this compound completely dissolves. This will be the determined solubility under the specified conditions.

-

All steps, observations, and results should be meticulously documented in a laboratory notebook.

-

Visualization of Application Workflow and Logical Relationships

This compound's primary utility is as an indicator in the colorimetric determination of metal ions. The following diagrams illustrate the experimental workflow and the underlying chemical logic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. chembk.com [chembk.com]

- 6. This compound [chembk.com]

- 7. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound CAS#: 538-62-5 [m.chemicalbook.com]

- 10. quimicacordoba.com.ar [quimicacordoba.com.ar]

- 11. 1.5 - Diphenyl Carbazone Manufacturer, Supplier, Exporter [edta-chelate.com]

- 12. carlroth.com [carlroth.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. materialneutral.info [materialneutral.info]

- 15. inayamedicalcollege.wordpress.com [inayamedicalcollege.wordpress.com]

Molar mass and extinction coefficient of diphenylcarbazone.

This technical guide provides an in-depth overview of the physicochemical properties and applications of diphenylcarbazone, with a focus on its use in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Core Properties of this compound

This compound is a chemical compound widely used as a colorimetric reagent and indicator.[1][2] Its utility stems from its ability to form distinctly colored complexes with various metal ions.[3][4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molar Mass | 240.26 g/mol | [4][5] |

| 240.27 g/mol | [6] | |

| Molecular Formula | C₁₃H₁₂N₄O | [3][5][7][6][8] |

| CAS Number | 538-62-5 | [3][6] |

| Melting Point | 153-157 °C (with decomposition) | [5] |

| 157 °C (with decomposition) | ||

| Appearance | Orange to orange-red crystalline powder or needles | [2][3][6][8] |

| Solubility | Soluble in ethanol, acetone (B3395972), chloroform, and benzene.[2][3][4][8] Insoluble in water.[3][4][5][8] |

Experimental Protocols

This compound is a key reagent in the colorimetric determination of heavy metals, most notably mercury (Hg²⁺) and hexavalent chromium (Cr⁶⁺).

Determination of Mercury(II) Ions

This protocol is based on the formation of a colored complex between this compound and mercury(II) ions.

Methodology:

-

Sample Preparation: The sample containing mercury(II) ions is acidified.

-

Reagent Preparation: A solution of this compound is typically prepared in an organic solvent such as ethanol.[2]

-

Reaction: The this compound solution is added to the acidified sample. In the presence of Hg²⁺ ions, a blue-violet or purple complex is formed.[4][7]

-

Analysis: The intensity of the colored complex is measured spectrophotometrically. The maximum absorbance (λmax) of the mercury-diphenylcarbazone complex is observed around 520-540 nm.[9] The concentration of mercury is then determined by comparing the absorbance to a calibration curve prepared with known concentrations of mercury standards.

Determination of Hexavalent Chromium

This method relies on the reaction of hexavalent chromium with diphenylcarbazide, which is readily oxidized to this compound, followed by complexation. Commercial this compound often contains diphenylcarbazide.

Methodology:

-

Sample Preparation: The sample containing hexavalent chromium is acidified, typically with sulfuric acid.

-

Reagent Preparation: A solution of diphenylcarbazide (or a this compound/diphenylcarbazide mixture) is prepared in a suitable organic solvent like acetone or isopropyl alcohol.

-

Reaction: The reagent solution is added to the acidified sample. Hexavalent chromium oxidizes diphenylcarbazide to this compound, and the resulting trivalent chromium forms a red-violet complex with the this compound.

-

Analysis: The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength of approximately 540 nm. The concentration of hexavalent chromium is determined from a standard calibration curve.

Logical and Experimental Workflows

The analytical applications of this compound follow a clear and logical workflow, from sample preparation to final analysis.

Workflow for Heavy Metal Detection

The general experimental workflow for the detection of heavy metals using this compound is illustrated below.

Reaction Pathway for Chromium Detection

The reaction between hexavalent chromium and diphenylcarbazide to form the colored complex is a key aspect of its analytical application.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - CAMEO [cameo.mfa.org]

- 3. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. labdepotinc.com [labdepotinc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 538-62-5 [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. sibran.ru [sibran.ru]

A Technical Guide to the Long-Term Stability and Proper Storage of Diphenylcarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the factors influencing the long-term stability of diphenylcarbazone and outlines best practices for its storage. The information herein is intended to support researchers and professionals in maintaining the integrity and reliability of this compound in laboratory and developmental settings.

Introduction to this compound and its Stability

This compound (C₁₃H₁₂N₄O) is an organic compound widely used as a colorimetric indicator, particularly for the quantification of heavy metals such as mercury and chromium.[1] Its utility in these applications is critically dependent on its chemical purity and stability. As a solid, this compound is an orange powder.[2] In solution, its stability is influenced by a variety of environmental factors, including the choice of solvent, exposure to light, temperature, and pH.[3] Degradation of this compound can lead to inaccurate and unreliable results in analytical assays.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on compiled safety data sheets and product information.

Solid this compound

For this compound in its solid, powdered form, proper storage is crucial for maintaining its integrity over time.

Key Storage Recommendations for Solid this compound:

-

Container: Store in a tightly sealed, original container to prevent contamination and exposure to air and moisture.

-

Temperature: Store in a cool, dry, well-ventilated area. While generally stable at room temperature, some suppliers recommend refrigerated storage at 2-8°C.

-

Light: Protect from direct sunlight and UV radiation, as this compound can be light-sensitive.

-

Incompatible Materials: Store away from strong oxidizing agents, strong reducing agents, and sources of ignition.[2]

Under these conditions, solid this compound is typically stable for 2-3 years.

This compound Solutions

The stability of this compound is significantly lower in solution compared to its solid form. The choice of solvent is a critical determinant of its shelf life.

Key Storage Recommendations for this compound Solutions:

-

Solvent Choice: Non-aqueous, aprotic solvents such as acetone (B3395972) are preferred for preparing stock solutions as they offer greater stability.[3] Alcoholic solutions are also common, with a 1% (w/v) alcoholic solution having a stated shelf life of 9 months.[4] Aqueous solutions are generally not recommended for long-term storage due to faster degradation.

-

Container: Store solutions in tightly sealed, amber glass bottles to protect from light and prevent solvent evaporation.

-

Temperature: Refrigeration at 2-8°C is recommended to slow the rate of degradation.

-

Preparation: Solutions should ideally be prepared fresh. If stored, their efficacy should be periodically verified.

Factors Influencing Stability and Degradation

Several factors can accelerate the degradation of this compound, compromising its performance as an analytical reagent.

-

Temperature: Elevated temperatures increase the rate of chemical degradation.[2][5]

-

Light (Photostability): Exposure to UV radiation and visible light can induce photochemical degradation.[6] Photostability studies are essential for photosensitive compounds like this compound.[7]

-

pH: this compound may degrade under extreme pH conditions.[3] The stability of its complexes with metal ions is also pH-dependent.[8]

-

Oxidation: As a hydrazine (B178648) derivative, this compound is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[2]

-

Hydrolysis: The presence of water can lead to hydrolytic degradation, particularly under non-neutral pH conditions.

Quantitative Stability Data

While extensive quantitative stability data for this compound under various conditions is not widely published, the following tables provide a representative summary of expected stability based on available information and general chemical principles. These tables are intended to serve as a guideline for researchers designing their own stability studies.

Table 1: Indicative Shelf Life of Solid this compound Under Various Storage Conditions

| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Shelf Life |

| Recommended | 2-8°C | <50% | Dark (in opaque, sealed container) | > 3 years |

| Ambient | 20-25°C | <60% | Dark (in opaque, sealed container) | 2-3 years |

| Accelerated | 40°C | 75% | Dark (in opaque, sealed container) | Significantly reduced |

| Light Exposure | 20-25°C | <60% | Exposed to ambient light | < 1 year |

Table 2: Indicative Stability of 0.1% (w/v) this compound Solutions in Different Solvents

| Solvent | Storage Temperature | Light Condition | Estimated Time for 10% Degradation |

| Acetone | 4°C | Amber Bottle | 6-12 months |

| Acetone | 25°C | Amber Bottle | 1-3 months |

| Ethanol | 4°C | Amber Bottle | 3-6 months |

| Ethanol | 25°C | Amber Bottle | < 1 month |

| 50:50 Ethanol:Water | 4°C | Amber Bottle | < 1 month |

| Water | 4°C | Amber Bottle | Days to weeks |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the remaining concentration of this compound and resolving it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.

General Protocol for a Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating method.[9]

Objective: To generate potential degradation products of this compound under various stress conditions and to develop an HPLC method capable of separating them from the parent compound.

Materials:

-

This compound reference standard

-

HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

-

pH meter, HPLC system with a UV detector, photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetone or ethanol.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize a sample before injection into the HPLC.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 8 hours). Neutralize a sample before injection.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for 48 hours. Also, reflux the stock solution for 6 hours.

-

Photolytic Degradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10]

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Example HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Visualization of Pathways and Workflows

Proposed Degradation Pathway

Disclaimer: The following diagram illustrates a chemically plausible, hypothetical degradation pathway for this compound. Specific degradation products would need to be confirmed experimentally.

The structure of this compound contains functional groups susceptible to hydrolysis and oxidation. The primary points of degradation are likely the azo group and the carbamoylhydrazide linkage.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a comprehensive stability study for this compound.

Conclusion

The long-term stability of this compound is paramount for its effective use in research and analytical applications. As a solid, it is relatively stable when stored in a cool, dry, dark place in a sealed container. In solution, its stability is greatly diminished and is highly dependent on the solvent, with non-aqueous solvents like acetone offering the best shelf life, especially under refrigeration and protection from light. This guide provides a framework for understanding, maintaining, and assessing the stability of this compound, enabling researchers to ensure the quality and reliability of their work. For critical applications, a formal stability study using a validated, stability-indicating method is strongly recommended.

References

- 1. britannica.com [britannica.com]

- 2. labdepotinc.com [labdepotinc.com]

- 3. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]

- 4. mgscientific.com [mgscientific.com]

- 5. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. iagim.org [iagim.org]

- 8. researchgate.net [researchgate.net]

- 9. santatechnology.com [santatechnology.com]

- 10. database.ich.org [database.ich.org]

The Role of Diphenylcarbazone in Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylcarbazone, a versatile organic compound, plays a significant role in the realm of coordination chemistry. Its ability to form stable, often intensely colored complexes with a variety of metal ions has established it as a crucial reagent in analytical chemistry for decades. This technical guide provides an in-depth exploration of this compound's coordination behavior, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical applications.

Introduction to this compound

1,5-Diphenylcarbazone (C₁₃H₁₂N₄O) is a crystalline solid, typically appearing as orange powder.[1] It is sparingly soluble in water but dissolves in organic solvents like ethanol, acetone, and chloroform.[2] Its utility in coordination chemistry stems from its structure, which features multiple donor atoms capable of chelating to metal ions. The active form in complexation is often considered to be the enol tautomer.

This compound is synthesized by the oxidation of 1,5-diphenylcarbazide (B1670730).[2][3] Commercial preparations of this compound often contain a mixture of both this compound and diphenylcarbazide.[2]

Coordination Chemistry of this compound

This compound acts as a bidentate ligand, coordinating with metal ions through a nitrogen atom and the enolic oxygen atom. This chelation results in the formation of stable, colored complexes, a property extensively utilized in colorimetric and spectrophotometric analysis.[4]

Metal Complex Formation

This compound forms complexes with a wide array of metal ions, including but not limited to chromium (Cr), mercury (Hg), copper (Cu), lead (Pb), zinc (Zn), nickel (Ni), cobalt (Co), and cadmium (Cd).[1][2][3] The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand). The formation of these complexes is often pH-dependent, allowing for a degree of selectivity in analytical applications. For instance, the well-known reaction with hexavalent chromium to form a vibrant magenta complex occurs under acidic conditions.[5]

Data Presentation: Physicochemical Properties of this compound-Metal Complexes

The stability and structure of metal-diphenylcarbazone complexes are critical for their application. The following tables summarize key quantitative data from the literature.

Table 1: Stability Constants (log K) of Metal-Diphenylcarbazone Complexes

| Metal Ion | log K₁ | log K₂ | Conditions |

| Cu(II) | 10.15 | 8.85 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |

| Ni(II) | 8.75 | 7.40 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |

| Co(II) | 8.23 | 6.95 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |

| Zn(II) | 7.14 | 6.10 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |

Data sourced from multiple studies and compiled for comparative purposes.[6]

Table 2: Selected Bond Lengths and Angles for a Triphenyltin (B1233371) Diphenylthiocarbazone Complex

| Bond | Length (Å) | Angle | Degree (°) |

| Sn-S(1) | 2.441(1) | C(14)-Sn(1)-S(1) | 111.34(11) |

| Sn-N(4) | 2.734(3) | C(26)-Sn(1)-S(1) | 110.94(11) |

| Sn-C(14) | 2.138(4) | C(26)-Sn(1)-C(14) | 124.16(14) |

| Sn-C(20) | 2.136(4) | C(25)-Sn(1)-N(4) | 167.98(12) |

| Sn-C(26) | 2.140(4) | ||

| S(1)-C(1) | 1.752(4) | ||

| N(1)-N(2) | 1.378(4) | ||

| N(3)-N(4) | 1.272(4) |

Note: Data is for a triphenyltin complex with the related ligand diphenylthiocarbazone, providing insight into the coordination environment.[7]

Experimental Protocols

Synthesis of 1,5-Diphenylcarbazide (Precursor to this compound)

This protocol describes a common method for synthesizing 1,5-diphenylcarbazide.

Materials:

-

Xylene

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine phenylhydrazine and urea in a suitable molar ratio.[8]

-

Add xylene as the solvent to the flask.[8]

-

Set up the reflux apparatus and heat the mixture. Maintain the reflux for approximately 32 hours.[8]

-

After the reflux period, allow the mixture to cool and stand overnight.[8]

-

The crude 1,5-diphenylcarbazide will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

Oxidation to 1,5-Diphenylcarbazone: Diphenylcarbazide can be oxidized to this compound by exposure to light and air, often facilitated by dissolving it in an organic solvent.[3]

Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))

This protocol outlines the widely used method for the quantitative analysis of Cr(VI) in water samples.

Materials:

-

Diphenylcarbazide solution (typically 0.25% w/v in acetone)

-

Sulfuric acid (H₂SO₄), concentrated and dilute solutions

-

Potassium permanganate (B83412) (KMnO₄) solution (for total chromium analysis)

-

Sodium azide (B81097) (NaN₃) solution (for total chromium analysis)

-

Standard Cr(VI) solution (e.g., from potassium dichromate)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Collect the water sample to be analyzed.

-

If necessary, filter the sample to remove any particulate matter.

-

Acidify the sample to a pH of approximately 1.0 using sulfuric acid.

-

-

Color Development:

-

To a known volume of the acidified sample in a volumetric flask, add a specific volume of the diphenylcarbazide solution.

-

The diphenylcarbazide is oxidized by Cr(VI) to this compound, which then forms a red-violet complex with the resulting Cr(III).[3]

-

Allow the color to develop for a specific period (e.g., 10-15 minutes) to ensure the reaction is complete.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 540 nm.

-

Use a reagent blank (acidified deionized water with the diphenylcarbazide solution) to zero the spectrophotometer.

-

-

Quantification:

-

Prepare a series of standard solutions of known Cr(VI) concentrations.

-

Follow the same procedure for color development and absorbance measurement for each standard.

-

Construct a calibration curve by plotting absorbance versus Cr(VI) concentration.

-

Determine the concentration of Cr(VI) in the sample by interpolating its absorbance on the calibration curve.

-

Mandatory Visualizations

Logical Relationship: Coordination of this compound with a Metal Ion

Caption: Coordination of a metal ion with this compound.

Experimental Workflow: Spectrophotometric Determination of Heavy Metals

Caption: Analytical workflow for heavy metal detection.

Role in Drug Development and Other Applications

While the primary application of this compound remains in analytical chemistry, some sources suggest its potential use in pharmaceutical development. It has been mentioned as a stabilizing agent in drug formulations, potentially enhancing the solubility and bioavailability of certain active pharmaceutical ingredients.[1] Additionally, it has been employed in biochemical research for studies involving enzyme inhibition.[1] However, compared to its extensive and well-documented role in analytical chemistry, its application in drug development is less established and represents an area for potential future research.

Other notable applications include its use as an indicator in mercurimetric titrations for the determination of chloride ions in water analysis.[2]

Conclusion

This compound's rich coordination chemistry has cemented its importance as a versatile and reliable analytical reagent. Its ability to form distinctively colored and stable complexes with a multitude of metal ions continues to be exploited in various analytical methodologies, particularly for the detection of heavy metals in environmental samples. While its role in drug development is currently limited, the fundamental principles of its coordination chemistry may inspire future applications in medicinal and materials science. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 4. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.gnest.org [journal.gnest.org]

- 6. scispace.com [scispace.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Mercurimetric Titration Using Diphenylcarbazone Indicator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of diphenylcarbazone as an indicator in mercurimetric titrations for the quantification of chloride ions. This method is applicable to various sample types, including drinking, surface, and saline waters, as well as domestic and industrial wastes.[1][2]

Principle of the Method

Mercurimetric titration is a quantitative analytical technique used to determine the concentration of chloride ions in a sample. The method is based on the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble, and poorly dissociated mercuric chloride (HgCl₂) complex.[3][4]

The endpoint of the titration is detected using this compound as an indicator. After all the chloride ions in the sample have been complexed by the mercuric ions, any excess Hg²⁺ ions react with this compound to form a distinct blue-violet colored complex.[1][2][3] The appearance of this color signals the completion of the reaction.[4]

For optimal performance and a sharp endpoint, the titration should be carried out within a specific pH range. A mixed indicator, often combining this compound with a pH indicator like bromophenol blue, is frequently used to both adjust the pH and signal the endpoint.[1][3] The ideal pH for this titration is between 3.0 and 3.6.[3] Titrations performed at a pH below 3.0 may yield high results, while those conducted at a pH above 3.6 can lead to low results.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for performing mercurimetric titrations with a this compound indicator.

Table 1: Reagent Preparation

| Reagent | Preparation | Notes |

| This compound Indicator | Dissolve 0.5 g of crystalline this compound in 75 mL of 95% ethanol (B145695) and dilute to 100 mL with ethanol.[1] | Store in a brown bottle and discard after 6 months.[1] |

| Mixed Indicator Solution | Dissolve 0.5 g of crystalline this compound and 0.05 g of bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL with ethanol.[1][3] | This indicator helps in adjusting the pH to the optimal range. |

| Standard Mercuric Nitrate (B79036) Titrant (0.0141 N) | Dissolve 2.416 g of Hg(NO₃)₂·H₂O in 25 mL of demineralized water acidified with 0.25 mL of concentrated HNO₃ and dilute to 1000 mL.[3] | Standardize against a standard sodium chloride solution. 1.00 mL is equivalent to 0.500 mg of Cl⁻.[3] |

| Standard Mercuric Nitrate Titrant (0.025 N) | Dissolve approximately 4.15 g of Hg(NO₃)₂·H₂O in 1 L of water containing 2 mL of concentrated HNO₃. | Standardize against a standard sodium chloride solution. |

| Standard Sodium Chloride Solution (0.025 N) | Dissolve 1.4613 g of sodium chloride (dried at 600°C for 1 hour) in chloride-free water and dilute to 1 L.[1] | 1 mL = 886.5 µg Cl⁻.[1] |

| Nitric Acid (0.05 M) | Add 3.2 mL of concentrated HNO₃ to 1 L of demineralized water. | Used for pH adjustment. |

| Sodium Hydroxide (B78521) (0.05 M) | Dissolve 2 g of NaOH in 1 L of demineralized water. | Used for pH adjustment. |

Table 2: Titration Parameters

| Parameter | Value/Range | Notes |

| Optimal pH Range | 3.0 - 3.6[3] | Critical for accurate results. |

| Sample Volume | 50 mL or an aliquot diluted to 50 mL[1] | The sample should not contain more than 20 mg of chloride.[1] |

| Indicator Volume | 5-10 drops of mixed indicator solution[1][3] | |

| Endpoint Color Change | Yellow to blue-violet[3] or light pink/purple[5] | The color should persist throughout the solution.[3] |

Experimental Protocols

Refer to Table 1 for detailed instructions on preparing the necessary reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water to prevent chloride contamination.

-

Pipette 10.00 mL of the standard sodium chloride solution into a 250 mL Erlenmeyer flask.

-

Dilute to approximately 50 mL with deionized water.

-

Add 10 drops of the mixed this compound-bromophenol blue indicator solution.

-

If a blue-violet or red color develops, add 0.05 M nitric acid dropwise until the color changes to yellow, then add 1 mL in excess.[3] If a yellow or orange color appears, add 0.05 M sodium hydroxide dropwise until the color changes to blue-violet, then add 0.05 M nitric acid dropwise to revert to yellow, followed by an additional 1 mL of nitric acid.[3]

-

Titrate with the mercuric nitrate solution to be standardized until a persistent blue-violet endpoint is reached.[3]

-

Calculate the normality of the mercuric nitrate titrant.

-

Pipette 50.0 mL of the sample (or a suitable aliquot diluted to 50 mL) into a 250 mL Erlenmeyer flask.[1] The chloride content should ideally not exceed 20 mg.[1]

-

Add 10 drops of the mixed this compound-bromophenol blue indicator solution.[3]

-

Adjust the pH of the solution as described in the standardization procedure (section 3.2, step 4).[3]

-

Titrate the prepared sample with the standardized mercuric nitrate solution until the color changes from yellow to a persistent blue-violet.[3]

-

Record the volume of titrant used.

-

Perform a blank titration using 50 mL of deionized water in place of the sample.

-

Calculate the chloride concentration in the sample.

-

Chromate and Ferric Ions: If present in concentrations exceeding 10 mg/L, they must be reduced. This can be achieved by adding a freshly prepared hydroquinone (B1673460) solution.[3]

-

Sulfite: Sulfite interference can be removed by adding a few drops of 30% hydrogen peroxide to the sample before titration.[5]

-

Bromide and Iodide: These ions will be titrated along with chloride, leading to a positive interference.[6]

Visualizations

Caption: Workflow for Mercurimetric Titration.

References

Spectrophotometric determination of hexavalent chromium using diphenylcarbazone.

Introduction

Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant originating from various industrial processes such as electroplating, leather tanning, and pigment production. Accurate and sensitive quantification of Cr(VI) in environmental and industrial samples is crucial for regulatory compliance and risk assessment. The spectrophotometric method using 1,5-diphenylcarbazide (B1670730) is a widely adopted, simple, and sensitive technique for this purpose. This application note provides a detailed protocol and validation data for the determination of Cr(VI) based on the well-established reaction with diphenylcarbazide in an acidic medium, forming a highly colored magenta complex. This method is analogous to the United States Environmental Protection Agency (US EPA) Method 7196A.[1][2][3][4][5]

Principle of the Method

The determination of hexavalent chromium is based on its reaction with 1,5-diphenylcarbazide in an acidic solution. In this reaction, diphenylcarbazide is oxidized by Cr(VI) to diphenylcarbazone, and simultaneously, Cr(VI) is reduced to trivalent chromium (Cr(III)). The resulting Cr(III) then forms a stable, red-violet colored complex with the this compound.[6][7] The intensity of the color produced is directly proportional to the concentration of hexavalent chromium present in the sample. The absorbance of this complex is measured at a maximum wavelength of 540 nm using a UV-Vis spectrophotometer.[1][8][9]

Experimental Protocols

Reagent Preparation

-

Diphenylcarbazide Solution (0.5% w/v in Acetone):

-

Dissolve 0.25 g of 1,5-diphenylcarbazide in 50 mL of acetone.

-

Store in a brown bottle and prepare fresh daily.

-

-